Comparative Target Engagement: GDC-0134 vs. DN-1289 and GNE-8505
GDC-0134 demonstrates potent in vitro inhibition of DLK. In a TR-FRET assay using the human DLK catalytic domain, GDC-0134 exhibited a Ki of 4.48 nM [1]. This compares to the dual DLK/LZK inhibitor DN-1289, which has a reported DLK IC50 of 17 nM , and GNE-8505, a next-generation DLK inhibitor from Genentech with a reported Ki of 3 nM . While these data are derived from different assay formats and represent a cross-study comparison, they confirm GDC-0134 is a highly potent, single-digit nanomolar DLK inhibitor, placing its in vitro potency between two other well-characterized tool compounds in the field.
| Evidence Dimension | In vitro target engagement (DLK inhibition) |
|---|---|
| Target Compound Data | Ki = 4.48 nM |
| Comparator Or Baseline | DN-1289 (IC50 = 17 nM); GNE-8505 (Ki = 3 nM) |
| Quantified Difference | GDC-0134 is approximately 3.8-fold more potent than DN-1289 and 1.5-fold less potent than GNE-8505 based on reported values. |
| Conditions | TR-FRET assay using human DLK catalytic domain (1-520 aa) for GDC-0134 [1]; Assay conditions for DN-1289 and GNE-8505 not specified in this source . |
Why This Matters
For researchers studying DLK biology, the distinct potency of GDC-0134 offers a specific point of comparison within the chemical series, allowing for correlation of biochemical activity with downstream cellular and in vivo effects.
- [1] GtoPdb. GDC-0134 Ligand Activity Chart. IUPHAR/BPS Guide to Pharmacology. View Source
